molecular formula C24H50O2 B13815852 3,5-Dimethyl-2,4-docosanediol CAS No. 56324-81-3

3,5-Dimethyl-2,4-docosanediol

Cat. No.: B13815852
CAS No.: 56324-81-3
M. Wt: 370.7 g/mol
InChI Key: VMGOEPRCMLMVKT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,4-docosanediol is a synthetic long-chain diol with the molecular formula C24H50O2 and a molecular weight of 370.65 g/mol . Its structure features a 22-carbon backbone with two hydroxyl groups at the 2 and 4 positions, and methyl branches at the 3 and 5 positions, as defined by its SMILES notation: OC(C(C)C(O)C(CCCCCCCCCCCCCCCCC)C)C . This unique amphiphilic structure, combining a long hydrophobic alkyl chain with hydrophilic hydroxyl groups, suggests potential applications as a surfactant or emulsifier in material science, and as a building block or intermediate in organic synthesis for creating more complex lipid-like molecules . Calculated physical properties include a density of 0.88 g/cm³ and a flash point of approximately 196°C . This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in drugs, cosmetics, or household applications, nor is it for personal use.

Properties

CAS No.

56324-81-3

Molecular Formula

C24H50O2

Molecular Weight

370.7 g/mol

IUPAC Name

3,5-dimethyldocosane-2,4-diol

InChI

InChI=1S/C24H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)24(26)22(3)23(4)25/h21-26H,5-20H2,1-4H3

InChI Key

VMGOEPRCMLMVKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)C(C(C)C(C)O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 3,5 Dimethyl 2,4 Docosanediol

Identification and Distribution in Biological Matrices

The identification of 3,5-Dimethyl-2,4-docosanediol in the natural world has been documented in specific marine life, highlighting its role as a natural product.

The North Pacific krill, Euphausia pacifica, is a key source where this compound has been identified. bac-lac.gc.ca This crustacean is a significant component of the marine food web and has been analyzed for its lipid composition, which includes a variety of fatty acids and other organic molecules. nih.govmdpi.com The lipid content of E. pacifica is known to be rich in phospholipids (B1166683) and n-3 polyunsaturated fatty acids (PUFAs). nih.govmdpi.com Within the complex lipid profile of this organism, the presence of the highly specific, long-chain branched diol, this compound, has been reported. bac-lac.gc.ca Its discovery in E. pacifica suggests a specialized biosynthetic capability within this organism or its dietary sources. bac-lac.gc.ca

While this compound has not been directly identified in pears, the flavor and aroma profiles of various pear cultivars are rich in branched-chain volatile compounds. nih.govfrontiersin.org These compounds, particularly branched-chain esters and alcohols, are significant contributors to the characteristic "fruity" notes of pears and are derived from the metabolism of branched-chain amino acids like leucine, isoleucine, and valine. frontiersin.orgglobalsciencebooks.infofrontiersin.org For example, esters such as ethyl 2-methylbutyrate (B1264701) are found in pears and contribute to their aroma. mdpi.com The presence of these structurally related, albeit much shorter, branched-chain molecules in pears implies that the enzymatic machinery for creating branched carbon skeletons exists within these plants. nih.gov This raises the possibility that pathways for producing longer, more complex branched molecules could exist, although a direct link to a 24-carbon diol remains speculative.

Comparative Analysis with Related Naturally Occurring Docosanediols and Derivatives

The structure of this compound is unique when compared to other naturally occurring long-chain diols. For instance, various long-chain alkyl diols (LCDs) have been identified in microalgae such as Nannochloropsis spp., but these are typically unbranched, such as 1,15-dotriacontanediol and 1,13-triacontanediol. nih.govoup.com Other related compounds include 1,22-docosanediol (B179322), which has been noted in phytochemical analyses of herbal mixtures. oup.com Hydroxylated fatty acids are also prevalent, such as 8-hydroxyeicosapentaenoic acid (8-HEPE) found in Euphausia pacifica. mdpi.com The defining features of this compound are its specific vicinal diol structure at the C-2 and C-4 positions and the methyl branching at the C-3 and C-5 positions, a combination that is not commonly reported in other natural long-chain diols.

Compound NameNatural SourceStructural Features
This compound Euphausia pacificaC24, Diol at C2/C4, Methyl branches at C3/C5
1,15-Dotriacontanediol Nannochloropsis spp.C32, Unbranched, Diol at C1/C15
1,22-Docosanediol Herbal ExtractC22, Unbranched, α,ω-diol
8-HEPE Euphausia pacificaC20, Monohydroxylated fatty acid

Proposed Biosynthetic Mechanisms and Precursors

The biosynthesis of a complex molecule like this compound is likely a multi-step enzymatic process. While the exact pathway has not been elucidated, hypotheses can be drawn from known metabolic pathways of related compounds.

Hypothesized Formation via Beta-Oxidation-like Processes

The biosynthesis of this compound could potentially involve modifications of the fatty acid beta-oxidation pathway or its reverse, the rBOX pathway. mdpi.comnih.gov The beta-oxidation cycle is the primary route for breaking down fatty acids. nih.govnih.gov However, for branched-chain fatty acids, this process requires additional enzymes to handle the methyl groups. nih.gov

A plausible hypothesis for the formation of this compound involves a very-long-chain fatty acid precursor with methyl branches. This precursor could be assembled via a Polyketide Synthase (PKS) or a fatty acid synthase system capable of incorporating methylmalonyl-CoA units, which would introduce the methyl branches. The subsequent steps would likely involve a series of reductions and hydroxylations. It is conceivable that a precursor acid is first synthesized and then undergoes modifications. For example, a β-ketoacyl-CoA intermediate could be reduced to a β-hydroxyacyl-CoA, followed by further enzymatic steps to introduce the second hydroxyl group and complete the diol structure, deviating from the standard beta-oxidation spiral.

Enzyme Systems Implicated in the Biosynthesis of Branched-Chain Diols

The generation of branched-chain diols in various organisms points to several key enzyme families that could be involved in the synthesis of this compound. pnas.orgresearchgate.net

Synthases (PKS/FAS): Polyketide synthases (PKS) or fatty acid synthases (FAS) that can utilize methylmalonyl-CoA as an extender unit are likely responsible for creating the branched carbon backbone. nih.gov

Hydroxylases: Cytochrome P450 monooxygenases, such as those from the CYP153A family, are known to introduce hydroxyl groups into fatty acids at various positions. researchgate.net Such enzymes could be responsible for creating the diol functionality.

Reductases: A series of reductase enzymes are required to convert keto and carboxyl groups into hydroxyl groups. Carboxylic acid reductases (CARs) can convert a terminal carboxylic acid to an aldehyde, which is then reduced to an alcohol by an alcohol dehydrogenase (ADH). researchgate.netresearchgate.net Aldehyde-keto reductases (AKRs) are also crucial in reducing keto groups to hydroxyl groups, a key step in forming the diol structure.

Thiolases and Dehydrogenases: Enzymes of the beta-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase and thiolase, if operating in reverse, could contribute to chain elongation and the formation of the necessary functional groups. mdpi.comnih.gov

Enzyme ClassProposed Function in Biosynthesis
Polyketide/Fatty Acid Synthase Assembly of the branched carbon skeleton
Cytochrome P450 Monooxygenase Introduction of hydroxyl groups
Carboxylic Acid Reductase (CAR) Reduction of a terminal carboxyl group
Alcohol Dehydrogenase (ADH) Reduction of aldehydes to alcohols
Aldehyde-Keto Reductase (AKR) Reduction of keto groups to hydroxyls

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic journey of atoms from simple precursors to complex natural products, thereby elucidating their biosynthetic pathways. springernature.com Although no specific isotopic labeling studies have been reported for this compound, the principles of this methodology can be applied to verify the proposed biosynthetic route.

Hypothetical Isotopic Labeling Experiments:

To confirm the polyketide or fatty acid origin of the carbon backbone, cultures of Trichoderma asperellum could be fed with ¹³C-labeled precursors.

[1-¹³C]acetate and [2-¹³C]acetate: If the backbone is assembled from acetate (B1210297) units, feeding with these precursors would result in a specific alternating pattern of ¹³C enrichment in the docosanediol backbone, which can be detected by ¹³C-NMR spectroscopy.

[¹³C₃]malonyl-CoA: Direct feeding of labeled malonyl-CoA would provide more direct evidence for its role as the extender unit in the chain elongation process.

To elucidate the origin of the methyl groups, ¹³C-labeled or deuterated methionine could be utilized.

[¹³C-methyl]methionine: Incorporation of the ¹³C label specifically into the methyl groups at positions 3 and 5 would confirm S-adenosylmethionine (SAM) as the methyl donor.

The timing and mechanism of the hydroxylation steps could be investigated using ¹⁸O-labeling.

¹⁸O₂: If the hydroxyl groups are introduced by oxygenase enzymes, growing the fungus in an atmosphere containing ¹⁸O₂ would lead to the incorporation of ¹⁸O into the hydroxyl functions at C-2 and C-4.

H₂¹⁸O: Conversely, if the hydroxyl groups are introduced via hydration of a double bond, feeding with H₂¹⁸O would result in ¹⁸O incorporation.

The results of these hypothetical labeling studies, summarized in the table below, would provide definitive evidence for the biosynthetic origin of this compound.

Labeled PrecursorExpected Observation in this compoundInformation Gained
[1-¹³C]acetateAlternating ¹³C labeling pattern in the carbon backboneConfirms polyketide/fatty acid pathway from acetate
[¹³C-methyl]methionine¹³C enrichment specifically at the C-3 and C-5 methyl groupsConfirms SAM as the methyl donor
¹⁸O₂Incorporation of ¹⁸O into the hydroxyl groups at C-2 and C-4Indicates oxygenase-catalyzed hydroxylation
H₂¹⁸ONo incorporation of ¹⁸O into the hydroxyl groupsRules out hydration as the mechanism for hydroxylation

Synthetic Methodologies and Chemical Derivatization of 3,5 Dimethyl 2,4 Docosanediol

Total Synthesis Approaches to 3,5-Dimethyl-2,4-docosanediol

A plausible total synthesis of this compound would involve a convergent approach, where key fragments of the molecule are synthesized separately before being combined. The primary challenges include the stereocontrolled formation of the 2,4-diol system, the introduction of the methyl branches at positions 3 and 5, and the construction of the long docosane (B166348) carbon chain.

Stereoselective Synthesis Strategies for the 2,4-Diol Moiety

The 1,3-diol core (represented by the 2,4-diol in the target molecule) is a common structural motif in many polyketide natural products. rsc.org Its stereoselective construction is a well-explored area of organic synthesis. Several powerful methods are available to control the relative and absolute stereochemistry of the hydroxyl groups.

One effective strategy involves the use of chiral building blocks in an iterative chain elongation process. rsc.org This modular approach allows for the controlled installation of stereocenters. For instance, a chiral four-carbon building block could be used to introduce the two stereogenic centers of the diol system. rsc.org

Another common approach is substrate-controlled diastereoselective reduction of a β-hydroxy ketone. The stereochemical outcome of the reduction of the ketone can be influenced by the chirality of the existing hydroxyl group, often through chelation-controlled or non-chelation-controlled pathways using reagents like sodium borohydride (B1222165) with or without a Lewis acid.

Aldol (B89426) reactions are also a cornerstone for constructing carbon-carbon bonds while setting new stereocenters. A stereoselective aldol reaction between a chiral enolate and an aldehyde could be envisioned to form the β-hydroxy ketone precursor to the 2,4-diol.

Furthermore, tandem reactions, such as an allylboration–allenylboration sequence, have been developed for the stereoselective synthesis of 1,4-diols, which could be adapted for 1,3-diol synthesis with appropriate starting materials. acs.org

Construction of the Branched Methyl Groups

The introduction of methyl branches into a long carbon chain can be achieved through various methods. In the context of this compound, the methyl groups are positioned beta to the hydroxyl groups. Their stereochemistry would likely be established during the construction of the carbon backbone.

One approach involves the use of organocuprate reagents (Gilman reagents) in a conjugate addition reaction to an α,β-unsaturated ketone. This would install a methyl group at the β-position. Subsequent elaboration of the ketone would lead to the desired diol.

Alternatively, biosynthetic and biomimetic approaches have shown that methyl branches can be introduced by using specific initiator or extender units in fatty acid synthesis. For instance, propionate (B1217596) or methylmalonate units can be incorporated to create methyl-branched alkanes. nih.govresearchgate.net While this is a biological process, it inspires chemical syntheses using propionate-derived building blocks. A chemical synthesis could utilize a building block already containing the methyl group, such as a derivative of 3-methyl-2-butanone, to establish the 3-methyl group.

Elongation of the Docosane Carbon Chain

Constructing the long C22 docosane chain is a critical part of the synthesis. Several methods for carbon chain elongation are well-established in the synthesis of long-chain natural products.

Wittig-type olefination reactions are a classic and reliable method for extending carbon chains. A phosphonium (B103445) ylide derived from a long-chain alkyl halide could react with an aldehyde fragment containing the diol and methyl branch functionalities. Subsequent reduction of the resulting double bond would yield the saturated docosane chain.

Cross-coupling reactions, such as the Suzuki or Negishi reactions, offer another powerful tool. A vinyl or alkyl boronic acid (or organozinc reagent) representing a significant portion of the docosane chain could be coupled with a vinyl or alkyl halide fragment containing the diol core.

For the synthesis of very long alkanes, methods involving the alkylation of 1,3-dithiane (B146892) have been developed to overcome solubility issues of intermediates. jst.go.jp This approach allows for the sequential addition of alkyl halides to a dithiane-protected carbonyl equivalent, which is then desulfurized to yield the alkane. jst.go.jp

Nature itself provides inspiration through the enzymatic pathways of carbon chain elongation in the biosynthesis of fatty acids and polyketides, which often involve recursive "+1" or "+2" chemistry. nih.govacs.orgnih.gov

Protecting Group Strategies in Diol Synthesis

In a multi-step synthesis of a molecule with multiple reactive functional groups like this compound, the judicious use of protecting groups is essential. uchicago.edu The two hydroxyl groups of the diol must be masked during reactions that would otherwise affect them, such as organometallic additions or oxidation/reduction steps elsewhere in the molecule.

For 1,3-diols, cyclic acetals are a common and effective protecting group. chem-station.com The choice of the acetal (B89532) can influence the stereochemical outcome of subsequent reactions and their stability varies depending on the substituents.

Protecting GroupFormation ConditionsCleavage ConditionsStability
Isopropylidene (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalystAcidic hydrolysisStable to base, reduction, and many nucleophiles. bham.ac.uk
Benzylidene Acetal Benzaldehyde, acid catalystHydrogenolysis (H₂, Pd/C) or strong acidStable to base and many redox conditions. bham.ac.uk
Silyl (B83357) Ethers (e.g., TBS, TIPS) Silyl chloride (e.g., TBSCl), imidazoleFluoride source (e.g., TBAF) or acidStability is tunable based on the steric bulk of the silyl group. harvard.edu
p-Methoxybenzylidene Acetal p-Methoxybenzaldehyde dimethyl acetal, acid catalystOxidative cleavage (e.g., DDQ)Allows for orthogonal deprotection in the presence of other acid-labile groups. researchgate.net

An orthogonal protecting group strategy is crucial, allowing for the selective deprotection of one hydroxyl group while the other remains protected, enabling further functionalization. bham.ac.uk For example, one hydroxyl could be protected as a silyl ether and the other as part of a cyclic acetal, allowing for their independent removal under different conditions.

Analog and Derivative Synthesis

The synthetic routes developed for the total synthesis of this compound can be adapted to create a variety of analogs and derivatives with modified properties.

Structural Modifications of the Alkyl Chain

Modifying the long alkyl chain can provide insights into the structure-activity relationships of this class of compounds.

Chain Length Variation: By using different length alkyl fragments in the chain elongation steps (e.g., Wittig reaction or cross-coupling), analogs with shorter or longer carbon chains can be readily synthesized.

Introduction of Unsaturation: Instead of reducing the double bond formed during a Wittig reaction, it could be retained to yield an unsaturated analog. The geometry of the double bond (E or Z) can often be controlled by the choice of Wittig reagent and reaction conditions.

Modification of Branching: The position and number of methyl branches can be altered by using different starting materials in the construction of the core fragment. For example, using a different alkyl organocuprate in a conjugate addition could introduce ethyl or larger alkyl branches.

Incorporation of Functional Groups: The alkyl chain could be functionalized with other groups, such as halogens, by using halogenated starting materials in the chain elongation steps. These functionalized analogs could serve as probes or as handles for further derivatization.

These modifications would allow for a systematic exploration of how the lipophilic tail of the molecule influences its physical and biological properties.

Derivatization at Hydroxyl Positions

The two hydroxyl groups at positions 2 and 4 are the primary sites for derivatization in this compound. These modifications are crucial for altering the compound's physical properties, such as solubility and volatility, and for preparing it for further synthetic transformations or analytical procedures.

A variety of reagents can be employed to target these hydroxyl moieties. nih.gov For instance, derivatization can enhance ionization efficiency in mass spectrometry or improve separation in chromatography. nih.gov Common derivatizing agents for hydroxyl groups include:

Silylating agents: Reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) would readily react with the hydroxyl groups to form the corresponding silyl ethers. This is a standard procedure to protect the hydroxyl groups or to increase the volatility of the compound for gas chromatography.

Acylating agents: Acetic anhydride (B1165640) or acyl chlorides in the presence of a base would convert the diol to its corresponding diacetate or other esters. This is a common method for protection or for introducing specific functional groups.

Alkylating agents: Alkyl halides, in the presence of a strong base like sodium hydride, would yield the corresponding ethers.

The relative reactivity of the two hydroxyl groups (at C-2 and C-4) could potentially be exploited for selective derivatization, although this would depend on steric hindrance and the specific reaction conditions.

Synthesis of Stereoisomers and Enantiomers

The structure of this compound contains multiple chiral centers, meaning several stereoisomers are possible. The synthesis of specific stereoisomers requires stereoselective or enantioselective methods.

Stereoselective synthesis aims to preferentially form one diastereomer over others. masterorganicchemistry.com This can often be achieved by using chiral auxiliaries or catalysts that influence the stereochemical outcome of a reaction. For a molecule like this compound, a potential strategy would involve the stereoselective reduction of a corresponding diketone or hydroxy-ketone precursor. The choice of reducing agent and the existing stereocenters in the molecule would dictate the stereochemistry of the newly formed hydroxyl groups. libguides.com

Enantioselective synthesis , which produces a specific enantiomer, is a more refined challenge. nih.gov Common approaches include:

Chiral pool synthesis: Starting from a readily available enantiopure starting material that already contains some of the required stereocenters.

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer. For example, asymmetric hydrogenation or asymmetric aldol reactions could be employed to set the stereocenters with high enantiomeric excess.

Resolution: Separating a racemic mixture of enantiomers. This can be done by derivatizing the diol with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary. researchgate.net

A plausible synthetic route could involve the coupling of smaller, enantiopure building blocks. For instance, a Grignard reaction between a chiral aldehyde and a chiral alkyl magnesium bromide could be envisioned. researchgate.net

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is primarily dictated by its diol functionality.

Oxidation and Reduction Pathways of Diols

Oxidation: The secondary hydroxyl groups at C-2 and C-4 can be oxidized to the corresponding ketones. The choice of oxidizing agent would determine the outcome:

Mild oxidation: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would likely oxidize both hydroxyl groups to yield 3,5-dimethyl-2,4-docosanedione.

Stronger oxidation: Under more vigorous conditions, cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons could occur, although this is more common for 1,2-diols.

A chemo-enzymatic approach could also be employed for selective oxidation. For example, specific bacterial strains containing alcohol dehydrogenases have been shown to effectively oxidize diols to lactones in other systems, suggesting a potential for stereoselective oxidation of this compound. frontiersin.org

Reduction: The diol itself is already in a reduced state. Further reduction would typically require harsh conditions to remove the hydroxyl groups entirely, converting the diol to the corresponding alkane, 3,5-dimethyldocosane. This could be achieved through a two-step process involving conversion of the hydroxyl groups to a better leaving group (like a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride.

Esterification and Etherification Reactions

As mentioned in the derivatization section, the hydroxyl groups readily undergo esterification and etherification.

Esterification: Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for carboxylic acids, base for acyl chlorides) would yield the corresponding esters. Selective esterification of one hydroxyl group over the other might be possible by controlling stoichiometry and reaction conditions, or by using enzymatic catalysis. sioc-journal.cn

Etherification: The Williamson ether synthesis, involving deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide, would produce ethers. This method allows for the introduction of a wide variety of alkyl or aryl groups.

Cyclization and Rearrangement Reactions

The 1,3-diol arrangement in this compound opens up possibilities for specific cyclization reactions.

Formation of Cyclic Ethers: Intramolecular cyclization can be induced under certain conditions. For instance, treatment with a strong acid could lead to the formation of a six-membered cyclic ether (a substituted tetrahydropyran) via an intramolecular SN2 reaction, where one hydroxyl group acts as a nucleophile and the protonated form of the other acts as a leaving group.

Formation of Cyclic Acetals/Ketals: Reaction with an aldehyde or a ketone in the presence of an acid catalyst would lead to the formation of a six-membered cyclic acetal or ketal, protecting both hydroxyl groups simultaneously.

Rearrangement Reactions: Pinacol-type rearrangements are characteristic of vicinal diols (1,2-diols) and are less likely to occur directly with a 1,3-diol. However, under certain conditions, such as the formation of a carbocation at one of the hydroxyl-bearing carbons, skeletal rearrangements could be envisioned, though they are not a primary or predictable reaction pathway for this structure. The formation of cyclic products, such as furans, can sometimes result from the cyclization of related dicarbonyl compounds. bac-lac.gc.ca

Data Tables

Table 1: Potential Derivatization Reactions of this compound

Reagent ClassExample ReagentFunctional Group Formed
Silylating agentsTrimethylsilyl chloride (TMSCl)Silyl ether
Acylating agentsAcetic anhydrideEster
Alkylating agentsMethyl iodideEther

Table 2: Potential Stereoisomer Synthesis Strategies

StrategyDescription
Stereoselective reductionReduction of a diketone precursor using a bulky reducing agent.
Asymmetric catalysisUse of a chiral catalyst for hydrogenation or aldol reactions.
Chiral pool synthesisStarting from an enantiopure natural product.
ResolutionSeparation of a racemic mixture via diastereomer formation.

Table 3: Predicted Reactivity of this compound

Reaction TypeReagent/ConditionExpected Product
OxidationPyridinium chlorochromate (PCC)3,5-Dimethyl-2,4-docosanedione
EsterificationAcetic acid, acid catalystThis compound diacetate
EtherificationSodium hydride, Methyl iodide2,4-Dimethoxy-3,5-dimethyldocosane
CyclizationAldehyde, acid catalystCyclic acetal

Advanced Analytical Characterization of 3,5 Dimethyl 2,4 Docosanediol

Spectroscopic Techniques for Structural Confirmation (Excluding Basic Compound Identification)

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms. For a molecule like 3,5-Dimethyl-2,4-docosanediol, which may lack published reference spectra, these techniques are indispensable for de novo structure confirmation.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would be complex, but key regions can be predicted. The protons on carbons bearing hydroxyl groups (C2 and C4) would appear in the 3.5-4.0 ppm range. nih.gov The long docosane (B166348) chain would produce a large, overlapping signal from its many methylene (B1212753) (-CH₂) groups around 1.2-1.4 ppm, while the terminal methyl group would appear as a triplet near 0.9 ppm. nih.govmodgraph.co.ukresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound This table presents expected values based on analogous long-chain and branched alcohols.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-OH (on C2, C4) Variable (e.g., 1.5-3.0) Broad Singlet
H-2, H-4 (-CH -OH) 3.5 - 4.0 Multiplet
H-3, H-5 (-CH -CH₃) 1.4 - 1.8 Multiplet
Chain -CH₂- 1.2 - 1.4 Multiplet / Broad Signal
C3-CH₃, C5-CH₃ ~0.9 Doublet

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. libretexts.org Carbons bonded to electronegative oxygen atoms are shifted downfield. organicchemistrydata.org For this compound, the C-2 and C-4 carbons would be expected in the 70-80 ppm region. The numerous methylene carbons of the long alkyl chain would resonate in the 20-40 ppm range, while the methyl carbons would appear upfield (<20 ppm). bhu.ac.inoregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected values based on analogous long-chain and branched diols.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-4 (-CH-OH ) 70 - 80
C-3, C-5 (-CH -CH₃) 35 - 45
Chain -CH₂- 20 - 40
C3-C H₃, C5-C H₃ 15 - 20

2D NMR: Two-dimensional NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would be used to trace the connectivity through the core of the molecule, for example, by showing a correlation between the proton at C-2 and the proton at C-3, and between the C-3 proton and both the C-4 proton and the protons of the C-3 methyl group. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.edupressbooks.pub It allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. researchgate.net For instance, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~75 ppm, assigning these to a CH-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu It is essential for connecting fragments of the molecule, particularly around quaternary carbons or heteroatoms. For this diol, an HMBC spectrum would show a correlation between the protons of the C-3 methyl group and carbons C-2, C-3, and C-4, confirming the position of the methyl branch. mdpi.com

Mass spectrometry provides information about the molecular weight and structural features based on the fragmentation pattern of the molecule under ionization. For long-chain alcohols, the molecular ion peak ([M]⁺) in Electron Ionization (EI) mass spectrometry is often weak or absent due to facile fragmentation. libretexts.orglibretexts.org

Key fragmentation pathways for this compound would include:

Alpha-Cleavage: The most characteristic fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org This would lead to fragmentation between C2-C3 and C4-C5, resulting in stable oxonium ions.

Dehydration: Loss of one or more water molecules ([M-H₂O]⁺) is a common pathway for alcohols and diols. aip.org

Alkyl Chain Fragmentation: The long docosane chain would undergo cleavage, producing a series of characteristic hydrocarbon fragments separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Predicted Key Fragments in the EI-Mass Spectrum of this compound The molecular weight of C₂₄H₅₀O₂ is 370.65 g/mol .

m/z (mass-to-charge ratio) Possible Fragment Identity Fragmentation Pathway
352 [M-H₂O]⁺ Loss of one water molecule
334 [M-2H₂O]⁺ Loss of two water molecules
327 [M-C₃H₇]⁺ Cleavage of propyl group at C-5
Various [CₙH₂ₙ₊₁]⁺ Cleavage along the alkyl chain

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. specac.com The spectrum of this compound would be dominated by absorptions characteristic of alcohols and alkanes.

Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Description of Peak
~3600-3200 O-H stretch (hydrogen-bonded) Strong, Broad
~2960-2850 C-H stretch (sp³ alkane) Strong, Sharp
~1465 C-H bend (methylene) Medium
~1375 C-H bend (methyl) Medium

The most prominent feature would be the broad O-H stretching band, confirming the presence of the hydroxyl groups. nih.govresearchgate.net Strong C-H stretching absorptions just below 3000 cm⁻¹ would confirm the aliphatic nature of the molecule. uniroma1.it

This compound possesses four stereogenic centers (at carbons 2, 3, 4, and 5), making it a chiral molecule with numerous possible stereoisomers. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a primary technique for determining the absolute configuration of chiral molecules. mdpi.com

Since simple diols lack a suitable chromophore to give a strong signal in the accessible UV-Vis range, a direct ECD analysis is not feasible. rsc.org Instead, the Exciton Chirality Method is employed. researchgate.net This involves chemical derivatization of the hydroxyl groups with a chromophoric moiety, such as a benzoate (B1203000) or naphthoate group. The two chromophores, held in a chiral orientation by the molecule's backbone, interact electronically. This interaction creates a split CD signal with two bands of opposite signs, known as a "couplet" or "bisignate Cotton effect." The sign of this couplet (positive for a clockwise arrangement of the chromophores, negative for counter-clockwise) can be directly correlated with the absolute stereochemistry of the diol centers. mdpi.com This allows for the non-ambiguous assignment of the molecule's absolute configuration.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from a mixture and assessing its purity.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. rsc.org However, the high molecular weight and polar hydroxyl groups of this compound make it non-volatile, preventing direct analysis. nih.gov

To make the compound amenable to GC analysis, a derivatization step is required. research-solution.com Silylation is a common method, where the hydroxyl protons are replaced with a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process blocks the polar -OH groups, increasing the molecule's volatility and thermal stability. nih.govnih.gov

The resulting TMS-ether derivative can then be analyzed using a high-temperature capillary GC column. nih.gov The mass spectrometer detector provides a fragmentation pattern of the derivatized molecule, which aids in its identification and structural confirmation. Soft ionization techniques can also be beneficial as they often preserve the molecular ion, providing clear molecular weight information. chromatographyonline.com

Table of Mentioned Compounds

Compound Name
This compound
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Benzoate

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds and for their quantitative determination. For a high molecular weight, non-chromophoric compound like this compound, specific HPLC methodologies are required for effective analysis.

The separation is typically achieved using reversed-phase chromatography. A non-polar stationary phase, such as a C18 (octadecylsilyl) column, is commonly employed. The mobile phase would consist of a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol, and water. Given the non-polar nature of the docosanediol, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure adequate retention and subsequent elution from the column.

Detection of this compound presents a challenge due to the absence of a significant UV-absorbing chromophore. Consequently, universal detection methods are preferred. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are well-suited for this purpose as their response is independent of the analyte's optical properties. Alternatively, derivatization with a UV-active or fluorescent tag can be performed prior to analysis to enable detection by more common UV-Vis or fluorescence detectors. Mass spectrometric (MS) detection, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), offers high sensitivity and provides valuable structural information, confirming the molecular weight of the analyte.

Quantitative analysis is performed by creating a calibration curve from the analysis of standard solutions of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The method must be validated according to established guidelines to ensure linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Parameters for the Analysis of Long-Chain Diols

ParameterTypical Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile or Methanol
Elution Gradient: Start with 60% B, increase to 100% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector ELSD, CAD, or Mass Spectrometry (APCI/ESI)
Injection Volume 10-20 µL

Advanced Structural Analysis

Beyond chromatographic techniques that confirm purity and quantity, advanced analytical methods are employed to elucidate the precise three-dimensional arrangement of atoms within the this compound molecule.

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the absolute and relative stereochemistry of a chiral molecule by providing a detailed three-dimensional map of electron density in the solid state. The first and often most challenging step is the growth of a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a solvent from a saturated solution or by slow cooling of a hot, saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction data is then used to solve the crystal structure, which involves determining the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (the symmetry of the unit cell), and the positions of all atoms within the unit cell.

Table 3: Hypothetical Crystallographic Data for a Long-Chain Diol

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.5 Å, b = 7.8 Å, c = 40.2 Å, β = 95°
Volume 1720 ų
Z (molecules per unit cell) 4
Calculated Density 1.05 g/cm³
Hydrogen Bonding Intermolecular O-H···O interactions

Conformational Analysis using Computational Methods

While X-ray crystallography provides the solid-state structure, the conformation of this compound in solution or in the gas phase can be explored using computational methods. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds and to determine their relative energies.

Molecular mechanics and quantum mechanics (specifically, Density Functional Theory - DFT) are the primary computational tools for this purpose. A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. For each conformer, the geometry is optimized to find the local energy minimum on the potential energy surface.

The analysis would focus on the dihedral angles around the C2-C3, C3-C4, and C4-C5 bonds, as these determine the relative orientation of the methyl and hydroxyl substituents. Intramolecular hydrogen bonding between the hydroxyl groups at C2 and C4 is a possibility and would significantly influence the conformational preference, leading to more folded or cyclic structures. The calculations can predict the relative stability of different conformers, their population at a given temperature, and other properties like dipole moments. These computational results can then be compared with experimental data, for instance, from NMR spectroscopy, to validate the predicted conformational preferences in solution.

Table 4: Illustrative Relative Energies of Hypothetical Conformers of a Diol Fragment

ConformerDihedral Angles (τ₁, τ₂, τ₃)Relative Energy (kcal/mol)Population (%)
Anti-Anti-Anti 180°, 180°, 180°0.0065
Gauche-Anti-Anti 60°, 180°, 180°0.8515
Anti-Gauche-Anti 180°, 60°, 180°0.9012
Intramolecular H-Bond --1.505
Other -> 2.00<3

Investigation of Biological Activities and Mechanisms of Action Excluding Clinical Human Trials and Safety Profiles

In Vitro Biological Screening of 3,5-Dimethyl-2,4-docosanediol and its Analogs

Comprehensive searches of scientific databases have not yielded any specific in vitro biological screening data for the purified compound this compound. The existing research mentions this compound as part of complex mixtures, making it impossible to attribute any specific biological activity to it directly.

Cell-Based Assays for Cellular Response and Viability (e.g., studies on mammalian cells, brine shrimp)

No published studies were found that specifically investigate the effects of isolated this compound on the cellular response or viability of mammalian cells or in brine shrimp assays. While extracts containing this compound have been studied, the individual contribution of this compound to the observed effects has not been determined.

Receptor Binding and Enzyme Inhibition Assays

There is currently no publicly available data from receptor binding assays or enzyme inhibition studies conducted with purified this compound.

Mechanistic Investigations at the Molecular and Cellular Level

Detailed mechanistic studies on how this compound may interact with biological systems at the molecular and cellular level are absent from the current scientific literature.

Studies on Membrane Interactions and Permeability

No research has been published detailing the interactions of this compound with cellular membranes or its effects on membrane permeability.

Modulation of Cellular Signaling Pathways

There is no available information on whether this compound can modulate any cellular signaling pathways.

Compound Identification in Natural Sources

Despite the lack of specific biological activity data, this compound has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis in several natural sources. In addition to its presence in Trichoderma asperellum, it has been reported as a constituent of the bark of Hibiscus syriacus and has been detected in analyses of shrimp meat waste. researchgate.net The compound has also been listed in the phytochemical profile of a commercial herbal mixture.

Subcellular Localization and Target Identification

The specific subcellular localization and molecular targets of this compound have not been empirically determined. However, based on its long, lipophilic docosane (B166348) chain, it is reasonable to hypothesize its association with cellular membranes and lipid-rich organelles.

Long-chain fatty acids and their derivatives are known to be incorporated into various cellular compartments, including the plasma membrane, endoplasmic reticulum, lipid droplets, and mitochondria, to exert their biological effects. frontiersin.orgnih.gov For instance, long-chain acyl-CoA synthetases (LACSs), enzymes that activate fatty acids, are found in multiple subcellular locations, influencing lipid metabolism and signaling. frontiersin.org The subcellular distribution of these enzymes and the subsequent localization of their lipid products are crucial for their function. frontiersin.orgnih.gov

In the context of long-chain lipids in cancerous cells, specific isoforms of acyl-CoA synthetase ligases (ACSL), such as ACSL3 and ACSL4, which activate different fatty acids, show distinct subcellular localizations. nih.gov ACSL3 is often found in the trans-Golgi network and endosomes, while ACSL4 is more associated with the endoplasmic reticulum. nih.gov This differential localization suggests that even subtle variations in lipid structure could direct them to specific cellular compartments to participate in distinct metabolic or signaling pathways.

Furthermore, studies on fluorescently labeled long-chain fatty acids in placental cells have demonstrated their rapid esterification and sequestration into lipid droplets, particularly within cytotrophoblast cells. plos.org This suggests a primary role for these lipids in energy storage and metabolic regulation within specific cell types. plos.org

Identifying the precise protein targets of this compound remains a significant challenge without dedicated experimental data. Generally, long-chain lipids can interact with a variety of proteins, including enzymes involved in lipid metabolism, transport proteins, and signaling proteins. nih.govnih.gov The hydroxyl groups and methyl branches of this compound could potentially mediate specific interactions with protein binding pockets. Techniques such as dynamic combinatorial chemistry have been employed to identify protein targets for small molecules, including those that interact with diols. rsc.orgacs.org

Table 1: Potential Subcellular Localizations of Long-Chain Diols Based on Analogous Lipid Studies

Subcellular CompartmentPotential Role Related to Long-Chain Diol LocalizationSupporting Evidence from Analogous Molecules
Plasma MembraneIntegration into the lipid bilayer, influencing membrane fluidity and function; interaction with membrane-bound proteins.Long-chain fatty acyl-CoA synthetase (FACS) and fatty acid transport proteins (FATP) are co-localized at the plasma membrane, facilitating fatty acid uptake. nih.gov
Endoplasmic ReticulumInvolvement in lipid synthesis and metabolism; potential site of modification by resident enzymes.ACSL4, an enzyme activating long-chain fatty acids, is localized to the endoplasmic reticulum. nih.gov
Lipid DropletsStorage as a neutral lipid for future energy use or as a precursor for signaling molecules.Fluorescently labeled long-chain fatty acids are rapidly incorporated into lipid droplets in placental cells. plos.org
MitochondriaParticipation in β-oxidation for energy production or involvement in mitochondrial membrane structure and function.Some long-chain acyl-CoA synthetases are associated with mitochondria-associated membranes. nih.gov

This table presents hypothetical localizations for this compound based on the known behavior of other long-chain lipids and is not based on direct experimental evidence for this specific compound.

Structure-Activity Relationship (SAR) Studies

Direct structure-activity relationship (SAR) studies on this compound are not available in the current scientific literature. However, extensive research on other long-chain lipids and diols provides valuable insights into how modifications to the alkyl chain, hydroxyl groups, and other substituents can influence biological activity.

Impact of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain are critical determinants of the biological activity of lipophilic molecules. nih.gov In a series of amphiphilic selenolanes, the length of the alkyl chain (ranging from C6 to C14) significantly modulated their cytotoxicity and antioxidant activity. nih.gov Generally, an increase in chain length can enhance incorporation into cellular membranes, but it can also lead to increased toxicity. nih.gov

Studies on long hydrocarbon chain ether diols have shown that biological activity is greatest for compounds with specific chain lengths separating functional groups. nih.gov For instance, symmetrical ethers with four to five methylene (B1212753) groups between the central ether and terminal substituents were found to be the most active in favorably altering lipid profiles. nih.govingentaconnect.com This suggests an optimal chain length is often required for effective interaction with biological targets.

The introduction of branching, such as the methyl groups in this compound, can also have a profound impact. Methyl branching can influence the molecule's conformation, its packing within lipid bilayers, and its interaction with protein binding sites. In some cases, branching can enhance biological activity. For example, tetramethyl-substituted ether diols displayed the greatest biological activity in a study on lipid-modifying agents. nih.gov

Table 2: Generalized Impact of Alkyl Chain Modifications on the Biological Activity of Long-Chain Lipids

ModificationGeneral Effect on Biological ActivityExample from Analogous Compounds
Increased Chain LengthCan enhance membrane incorporation and activity up to a certain point, after which activity may decrease due to steric hindrance or altered solubility. nih.govmdpi.comIn amphiphilic selenolanes, cytotoxicity increased with chain length from C6 to C10 and then plateaued or decreased. nih.gov
Decreased Chain LengthMay reduce lipophilicity and membrane association, potentially leading to lower biological activity. nih.govShorter-chain (C6) conjugates of dihydroxy selenolane were non-toxic compared to longer-chain counterparts. nih.gov
Introduction of BranchingCan increase potency by providing a better fit to a target's binding site or by altering the molecule's physical properties.Tetramethyl-substituted ether diols showed the highest activity in altering lipid profiles. nih.gov
Removal of BranchingMay lead to a less optimal interaction with a biological target, potentially reducing activity.The specific positioning of substituents was found to be crucial for the activity of long hydrocarbon chain ethers. nih.govingentaconnect.com

This table provides a generalized summary based on SAR studies of various long-chain lipids and is intended to be illustrative of potential trends for this compound.

Role of Hydroxyl Group Stereochemistry

The stereochemistry of hydroxyl groups in polyhydroxylated molecules can be a critical factor in determining their biological activity. nih.govresearchgate.net The specific spatial arrangement of these functional groups often dictates how a molecule interacts with its biological target through hydrogen bonding and other non-covalent interactions. nih.gov

In studies of indenoisoquinoline topoisomerase I inhibitors, the stereochemistry of a hydroxyl group on a side chain played a significant role in the compound's inhibitory activity. nih.gov Similarly, for some natural products, the cis or trans configuration of vicinal diols can affect the molecule's stability and biological potency. mdpi.com For example, in certain lactone-containing molecules, a cis-hydroxyl configuration was found to be more stable and resulted in higher antioxidant activity than the corresponding trans-isomer. mdpi.com

The 2,4-diol arrangement in this compound presents multiple chiral centers, and the relative and absolute stereochemistry of these hydroxyl groups would undoubtedly be a key determinant of its biological function. Different stereoisomers would present distinct three-dimensional shapes, leading to differential binding affinities for any putative protein targets.

Influence of Substituents on Biological Potency

The presence, type, and position of substituents can dramatically alter the biological potency of a molecule. In the case of this compound, the key substituents are the two methyl groups at positions 3 and 5.

As mentioned previously, methyl groups can enhance activity by providing favorable steric interactions within a binding pocket. nih.gov Conversely, the introduction of substituents can also lead to steric hindrance, which may decrease activity. mdpi.com The biological activity of long hydrocarbon chain ethers was found to be highly sensitive to the nature of the substituents, with bis(arylmethyl) derivatives being among the least active. nih.gov

Potential Applications of 3,5 Dimethyl 2,4 Docosanediol Excluding Dosage/administration and Clinical Data

Role as a Flavor or Aroma Precursor/Component

The chemical structure of 3,5-Dimethyl-2,4-docosanediol lends itself to being a potential contributor to the complex flavor and aroma profiles of certain foods.

Contribution to Food Flavor Profiles

Table 1: Identification of this compound in Food

Compound Source Fraction Noted Characteristic

Applications in Food Science and Technology

The identification of this compound as a natural aroma compound in seafood opens up potential applications in food science. Its presence suggests it could be utilized as a marker for authentic shrimp flavor or as a component in the formulation of seafood flavorings. By understanding and isolating such specific molecules, food technologists can aim to create more complex and authentic taste profiles in processed foods, sauces, and snacks.

Materials Science Applications

The long hydrocarbon chain and dual hydroxyl groups of this compound make it a molecule of interest for materials science, particularly in polymers and coatings.

Integration into Polymer Systems (e.g., polyurethanes)

While specific studies detailing the integration of this compound into polymer systems are not extensively documented, its structure is highly relevant to this field. Long-chain diols are fundamental building blocks in the synthesis of condensation polymers such as polyesters and polyurethanes. researchgate.netresearchgate.net In these polymers, diols react with diisocyanates (for polyurethanes) or diacids (for polyesters) to form the polymer backbone. researchgate.netresearchgate.net The long aliphatic chain of a diol like this compound would typically form a "soft segment" within the polymer, imparting properties such as flexibility, hydrophobicity, and a lower glass transition temperature.

Role in Surface Modification or Coating Formulations (e.g., toner applications)

A notable application of this compound is found in the formulation of toners used in printers and copiers. Patent literature discloses its use as a component, often functioning as a release agent or a wax within the toner binder. google.comgoogle.com In this capacity, its role is to facilitate the release of the molten toner from the heated fuser roller during the printing process, preventing offsets and ensuring a clean transfer of the image to the paper. The long, waxy alkyl chain is crucial for this function.

Table 2: Application of this compound in Toner Formulations

Application Area Specific Role Documented Function Source

Precursor for Advanced Chemical Synthesis

The chemical nature of this compound, specifically its two hydroxyl (-OH) groups, positions it as a versatile precursor for advanced chemical synthesis. These functional groups can serve as reaction sites for a wide array of chemical transformations.

For instance, the diol can undergo esterification with various carboxylic acids to produce long-chain diesters, which could have applications as specialty lubricants, plasticizers, or surfactants. Similarly, reaction with isocyanates can lead to the formation of urethanes, and its use as a monomer can produce novel polymers with tailored properties. While specific synthetic pathways originating from this compound are not yet widely published, its fundamental structure as a long-chain aliphatic diol makes it a valuable and flexible building block for organic chemists developing new materials and functional molecules.

Intermediate in the Synthesis of Complex Organic Molecules

Vicinal diols, characterized by hydroxyl groups on adjacent carbon atoms, are valuable intermediates in organic synthesis due to the reactivity of the hydroxyl groups. These functional groups can be readily converted into other functionalities, making them a versatile starting point for the construction of more complex molecules.

General synthetic routes to vicinal diols include the dihydroxylation of alkenes, the ring-opening of epoxides, and various enzymatic processes. uni-duesseldorf.dewikipedia.org For a long-chain molecule like this compound, its structure suggests it could serve as a precursor for a variety of derivatives. The two hydroxyl groups can undergo reactions such as:

Oxidation: Oxidation of the diol could lead to the formation of α-hydroxy ketones, diketones, or, with cleavage of the carbon-carbon bond, to carboxylic acids. These oxidized products are themselves useful building blocks in further synthetic endeavors.

Esterification and Etherification: The hydroxyl groups can be converted to esters and ethers, which can alter the solubility and reactivity of the molecule, or introduce new functional groups for subsequent reactions.

Conversion to Halohydrins and Epoxides: Reaction with halogen acids can produce halohydrins, which are precursors to epoxides. Epoxides are highly reactive and can be opened with a variety of nucleophiles to introduce a wide range of functionalities.

While no specific examples of this compound being used in this capacity have been documented, its structure is amenable to these transformations, suggesting its potential as an intermediate in the synthesis of complex, long-chain aliphatic compounds.

Building Block for Specialty Chemicals

Long-chain diols are important monomers in the production of various polymers and specialty chemicals. acs.orgscientific.netboadge.comkuraray.comresearchgate.net The presence of two hydroxyl groups allows for the formation of polyesters, polyurethanes, and polyethers through condensation polymerization with appropriate difunctional monomers like dicarboxylic acids or diisocyanates.

The long docosane (B166348) (C22) backbone of this compound would be expected to impart flexibility and hydrophobicity to any resulting polymer. The methyl groups at the 3 and 5 positions would likely influence the polymer's physical properties, potentially affecting its crystallinity, solubility, and thermal characteristics.

Potential applications in this area, though not specifically demonstrated for this compound, could include:

Polyesters and Polyurethanes: As a diol, it could theoretically be used as a monomer in the synthesis of polyesters and polyurethanes. The long aliphatic chain would likely result in soft, flexible polymers with low glass transition temperatures. acs.org

Surfactants and Emulsifiers: The combination of a long, nonpolar hydrocarbon tail and polar hydroxyl groups suggests that derivatives of this compound could exhibit surfactant properties. Esterification or ethoxylation of the diol could lead to the production of non-ionic surfactants.

Lubricants and Plasticizers: Long-chain esters derived from diols are sometimes used as lubricants or as plasticizers for other polymers.

It is important to reiterate that these potential applications are based on the general chemical properties of long-chain vicinal diols and have not been specifically reported for this compound. Further research would be necessary to synthesize this compound efficiently and to evaluate its utility as an intermediate and a building block for specialty chemicals.

Theoretical and Computational Studies of 3,5 Dimethyl 2,4 Docosanediol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. For a long-chain, flexible molecule like 3,5-Dimethyl-2,4-docosanediol, these methods would be crucial in elucidating its structural preferences and potential biological interactions.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound would be the first step in its theoretical characterization. Such a study would involve mapping the potential energy surface as a function of its rotatable bonds to identify low-energy, stable conformations. Key areas of investigation would include the rotational barriers around the C-C bonds of the docosane (B166348) backbone and the orientation of the hydroxyl and methyl groups.

Due to the presence of two hydroxyl groups, intramolecular hydrogen bonding would be a critical factor in determining the preferred conformations. researchgate.net Studies on similar diols, such as 1,2- and 1,4-diols, have shown that hydrogen bonding can significantly influence their conformational preferences, often leading to more compact, folded structures. acs.orgacs.org The relative stereochemistry of the chiral centers at C-2, C-3, C-4, and C-5 would further dictate the accessible conformational space and the stability of any intramolecular hydrogen bonds.

Interactions with Biological Membranes and Proteins

The amphiphilic nature of this compound, with its long hydrophobic tail and polar diol headgroup, suggests it could interact with biological membranes. Molecular dynamics simulations could model its behavior within a lipid bilayer, providing insights into its orientation, depth of insertion, and effects on membrane properties such as fluidity and thickness.

Furthermore, its structure is reminiscent of some fatty acid derivatives that are known to interact with various proteins. mdpi.comnumberanalytics.com Docking studies and molecular dynamics simulations could be employed to predict potential binding partners and to characterize the binding modes and affinities. Such studies are crucial for understanding the potential biological roles of fatty acid derivatives. tandfonline.com

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

Methods like Density Functional Theory (DFT) would be employed to calculate the electronic structure of this compound. researchgate.netnih.gov This would involve determining the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), which are key indicators of its chemical reactivity. The distribution of electron density and the molecular electrostatic potential map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how the molecule might interact with other chemical species and for understanding its reaction mechanisms. rsc.orguwa.edu.au

Spectroscopic Property Simulations

Quantum chemical calculations can simulate various types of spectra, which can be used to aid in the experimental characterization of a compound. For this compound, theoretical calculations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be particularly useful. acs.org Simulated IR spectra could help identify the vibrational frequencies associated with its functional groups, especially the O-H stretching frequencies, which would be sensitive to intramolecular hydrogen bonding. researchgate.net Calculated NMR chemical shifts for the hydrogen and carbon atoms would be invaluable for interpreting experimental NMR data and confirming the compound's structure and stereochemistry. researchgate.net

Chemoinformatics and QSAR Approaches

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to correlate the chemical structure of compounds with their biological activities or physical properties. nih.gov For a novel compound like this compound, these approaches could be used to predict its potential biological activities and properties based on its structural features.

By calculating a variety of molecular descriptors (e.g., size, shape, lipophilicity, electronic properties), it would be possible to compare this compound to databases of known compounds. osdd.net If sufficient data on related fatty acid derivatives exist, a QSAR model could be developed to predict properties such as antimicrobial, anti-inflammatory, or cytotoxic activity. mdpi.com These in silico screening methods are valuable for prioritizing compounds for further experimental testing. acs.org

Database Analysis of Related Compounds

While specific comprehensive databases dedicated solely to this compound are not prevalent, a wealth of information can be gleaned from analyzing databases that catalogue related long-chain diols. These databases are often compiled for various scientific disciplines, including geochemistry, environmental science, and phytochemistry. By examining the structural and physicochemical data of analogous compounds, it is possible to infer properties of this compound.

Long-chain diols are a diverse class of lipids that have been identified in various natural sources, from marine sediments to plant extracts. ugr.esvliz.be In marine environments, the distribution of certain long-chain diols, such as C28 and C30 1,13-diols and the C30 1,15-diol, is correlated with sea surface temperature, leading to the development of the Long-chain Diol Index (LDI) as a paleotemperature proxy. vliz.beresearchgate.net Databases such as the Modern Ocean Sediment Archive and Inventory of Carbon (MOSAIC) and the World Ocean Database contain extensive data on the occurrence and distribution of these compounds in marine surface sediments. ugr.esresearchgate.net

Phytochemical databases also serve as a valuable resource. For instance, Dr. Duke's Phytochemical and Ethnobotanical Databases and the Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database catalogue compounds isolated from various plant species, including long-chain diols. imsc.res.inusda.gov For example, 1,22-docosanediol (B179322) has been identified in plants like Helichrysum odoratissimum and the bark of Hibiscus syriacus. researchgate.netresearchgate.net The presence of these related compounds in biological systems suggests that long-chain diols can be involved in various biological processes.

The analysis of these databases allows for the compilation of structural and physicochemical data for a range of long-chain diols. This comparative analysis provides a foundation for understanding the potential properties of this compound.

Table 1: Physicochemical Properties of this compound and Related Long-Chain Diols

Compound NameMolecular FormulaMolar Mass ( g/mol )
This compoundC24H50O2370.65
1,14-TetradecanediolC14H30O2230.39
1,22-DocosanediolC22H46O2342.6
C28 1,13-diolC28H58O2426.75
C30 1,13-diolC30H62O2454.81
C30 1,15-diolC30H62O2454.81
C32 1,15-diolC32H66O2482.87

Table 2: Examples of Long-Chain Diols Found in Natural Sources from Database Analysis

CompoundNatural Source (as per database information)Database/Reference
1,14-Alkyl diolsMarine sediments ugr.es
C28 and C30 1,13-diolsMarine sediments researchgate.netcopernicus.org
C30 and C32 1,15-diolsMarine sediments vliz.becopernicus.org
1,22-DocosanediolHelichrysum odoratissimum, Hibiscus syriacus bark, Terminalia pallida fruits researchgate.netresearchgate.netresearchgate.net

Predictive Models for Biological Activity

In the absence of direct experimental data, predictive models based on the chemical structure of a compound can offer insights into its potential biological activities. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. grafiati.com

For a molecule like this compound, several types of predictive models could be employed:

Prediction of Bioaccumulation and Bioactivity: Machine-learning algorithms can be trained on large datasets of chemical structures and their corresponding experimental bioactivity data to predict the likelihood of a new compound accumulating in an organism and exhibiting biological effects. researchgate.net For instance, models have been developed to predict the accumulation of drug-like molecules in Caenorhabditis elegans. researchgate.net Such models often use molecular fragments and their physicochemical properties to score a molecule's potential for bioaccumulation. researchgate.net The long aliphatic chain and hydroxyl groups of this compound would be key features in such an analysis.

Toxicity Prediction: Several in silico tools are available to predict the potential toxicity of a chemical. Programs like ProTox-II can estimate the toxicity of a compound based on its similarity to compounds with known toxic profiles in their database. nih.gov Similarly, STopTox utilizes QSAR models to assess the potential for acute toxicity. nih.gov These predictions are valuable for early-stage hazard assessment.

Prediction of Activity Spectra for Substances (PASS): This is another computational tool that predicts a wide range of biological activities for a given chemical structure based on a large training set of known bioactive compounds. nih.gov The output is a list of potential biological activities with an estimated probability of being active (Pa) and inactive (Pi). nih.gov This can help to identify potential therapeutic applications or off-target effects.

The application of these predictive models to this compound would involve first calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. These descriptors would then be input into the trained models to generate predictions.

Table 3: Theoretical Application of Predictive Models to this compound

Predictive Model TypeInput DataPredicted OutcomePotential Application for this compound
QSAR for BioactivityMolecular descriptors (e.g., logP, molecular weight, polar surface area)Predicted biological activity (e.g., antimicrobial, anti-inflammatory)Hypothesis generation for potential therapeutic uses.
Machine Learning for BioaccumulationStructural fragments, physicochemical propertiesAccumulation scoreAssessment of potential to accumulate in biological tissues. researchgate.net
PASS (Prediction of Activity Spectra for Substances)2D structure of the compoundProbable biological activities (Pa and Pi values)Broad screening of potential pharmacological effects. nih.gov
Toxicity Prediction (e.g., ProTox-II)Chemical structurePredicted toxicity class and potential toxic mechanismsEarly-stage safety and hazard identification. nih.gov

It is crucial to emphasize that these computational predictions are theoretical and require experimental validation. However, they provide a powerful framework for prioritizing compounds for further study and for designing more focused and efficient experimental investigations.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no published, specific synthetic routes for 3,5-Dimethyl-2,4-docosanediol. The synthesis of long-chain diols can be complex, often involving multiple steps with challenges in controlling stereochemistry. Future research should focus on developing efficient and stereoselective synthetic pathways. Potential strategies could involve adapting existing methods for diol synthesis, such as the reduction of corresponding diketones or the dihydroxylation of appropriate alkenes. A key challenge will be the introduction of the methyl branches at the C3 and C5 positions with precise stereochemical control. Sustainable approaches, perhaps utilizing bio-based starting materials or catalytic methods that minimize waste, are highly desirable.

Comprehensive Investigation of Stereoisomer-Specific Biological Activities

The structure of this compound contains multiple chiral centers, meaning it can exist as several different stereoisomers. It is well-established in pharmacology and biochemistry that the biological activity of a chiral molecule can be highly dependent on its specific stereoisomeric form. At present, there is no information on the biological activities of any of the stereoisomers of this compound. A critical future endeavor is the stereoselective synthesis of each isomer to enable individual testing. Investigations should screen for a wide range of activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, to determine if any isomer possesses unique biological properties that could be of therapeutic or industrial interest.

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

While the biosynthesis of linear long-chain diols in organisms like microalgae is an active area of research, the specific biosynthetic pathway for this compound is unknown. vliz.befrontiersin.org The presence of methyl branches suggests a pathway likely involving methyltransferases and a polyketide synthase (PKS) or fatty acid synthase (FAS) system capable of incorporating methylmalonyl-CoA units.

The compound has been identified in the neutral fraction of raw shrimp waste, where it was described as a relatively abundant component with a characteristic aroma. bac-lac.gc.ca This finding suggests a potential biogenic origin in marine organisms, either directly by the shrimp or through its diet or associated microbiota. Future research must focus on identifying the organism(s) that synthesize this compound and elucidating the enzymatic machinery and genetic pathways involved. Understanding the regulatory mechanisms that control its production in response to environmental or physiological cues would also be a key objective.

Known Natural Occurrence

Source Organism/MatrixFindingReference
Raw Shrimp WasteIdentified as a relatively abundant component in the neutral flavor fraction. bac-lac.gc.ca

Exploration of Novel, Non-Traditional Applications

The potential applications of this compound are entirely unexplored. Based on the properties of other long-chain diols, several avenues could be investigated. The two hydroxyl groups make it a potential monomer for the synthesis of specialty polymers, such as polyesters and polyurethanes, which might possess unique thermal or physical properties due to the branched alkyl chain. nih.gov Its identification in shrimp waste with a characteristic aroma suggests possible applications in the flavor and fragrance industry. bac-lac.gc.ca Furthermore, as a long-chain amphiphilic molecule, it could be explored for its surfactant properties or as a component in cosmetic or pharmaceutical formulations.

Advanced Analytical Techniques for Trace-Level Detection in Complex Matrices

The single reported identification of this compound was achieved via gas chromatography (GC) as part of a broader analysis of shrimp waste components. bac-lac.gc.ca To facilitate further research, especially into its natural occurrence and biological roles, more advanced and sensitive analytical methods are needed. Future work should focus on developing and validating methods using modern high-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography (GC-MS/MS or LC-MS/MS). Such methods would enable the detection and quantification of trace levels of the compound and its various stereoisomers in complex biological and environmental samples. The development of specific extraction protocols and derivatization techniques to enhance chromatographic separation and detection sensitivity will be crucial for distinguishing it from a complex background of other lipids. pangaea.de

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,5-Dimethyl-2,4-docosanediol, and how is its purity validated?

  • Answer : A typical synthesis involves dissolving precursors in DMSO under reflux (18–24 hours), followed by reduced-pressure distillation, cooling, and crystallization in water-ethanol mixtures. Yield optimization often requires adjusting solvent ratios and reaction times. Purity is validated using melting point analysis (e.g., 141–143°C), NMR for structural confirmation, and HPLC for quantitative assessment .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Essential methods include:

  • ¹H/¹³C NMR : To confirm methyl group positions and hydroxyl proton environments.
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., high-resolution MS to resolve isotopic patterns).
  • FT-IR : To identify functional groups like hydroxyl and methyl stretches.
    Cross-referencing with X-ray crystallography (if crystalline) resolves structural ambiguities .

Q. How do researchers assess the biological activity of this compound in pharmacological studies?

  • Answer : Standard assays include:

  • Enzyme inhibition studies : Measuring IC₅₀ values via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion).
  • Cell viability assays : Using MTT or resazurin-based protocols to evaluate cytotoxicity.
  • Binding affinity tests : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Q. What storage conditions ensure the stability of this compound for long-term studies?

  • Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability (>5 years) is maintained by avoiding moisture and oxidizing agents. Periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthesis yield of this compound?

  • Answer : Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate diol formation.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions.
    Statistical tools like Design of Experiments (DoE) systematically evaluate interactions between variables .

Q. What strategies resolve structural ambiguities in this compound derivatives?

  • Answer : Advanced approaches include:

  • X-ray crystallography : For unambiguous confirmation of stereochemistry.
  • Dynamic NMR : To study conformational exchange in solution.
  • Computational modeling : Density Functional Theory (DFT) predicts stable conformers and vibrational spectra .

Q. How should researchers address contradictory results in biological assays involving this compound?

  • Answer : Conduct a systematic review:

  • Replicate experiments : Ensure consistency in buffer pH, temperature, and reagent batches.
  • Orthogonal assays : Validate enzyme inhibition results using SPR and fluorescence polarization.
  • Statistical analysis : Apply ANOVA or Bayesian inference to assess variability significance .

Q. What experimental designs are recommended for probing this compound’s role in enzyme-substrate interactions?

  • Answer : Use:

  • Site-directed mutagenesis : Identify binding residues critical for interaction.
  • Isotopic labeling : Track metabolic pathways via ¹³C/²H incorporation.
  • Kinetic isotope effects (KIE) : Elucidate rate-limiting steps in catalysis .

Q. How does this compound behave under extreme experimental conditions (e.g., high temperature/pH)?

  • Answer : Perform accelerated stability studies:

  • Thermal gravimetric analysis (TGA) : Assess decomposition thresholds.
  • pH-rate profiling : Monitor degradation kinetics across pH 2–12.
  • LC-MS/MS : Identify degradation byproducts and pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.